4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide
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Overview
Description
4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates One common method involves the condensation of a thiophene derivative with a hydrazide to form the oxadiazole ringThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation, while Grignard reagents or organolithium compounds are used for nucleophilic substitutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce hydrazide derivatives .
Scientific Research Applications
4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to intercalate with DNA can contribute to its anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure and exhibit similar chemical reactivity.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-amino-5-mercapto-1,3,4-oxadiazole share the oxadiazole ring and have comparable biological activities.
Uniqueness
What sets 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide apart is the combination of the thiophene and oxadiazole rings with the oxane and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(19-17-21-20-15(24-17)13-6-11-25-12-13)18(7-9-23-10-8-18)14-4-2-1-3-5-14/h1-6,11-12H,7-10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZGKWUYNSDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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